

# Application Notes: Use of Phenol Red in Microbiology for Detecting Bacterial Growth

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## Compound of Interest

Compound Name: Phenol Red

Cat. No.: B144684

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## Introduction

**Phenol red**, a water-soluble dye, serves as a vital pH indicator in microbiological culture media.[1] Its primary function is to visually signal changes in pH resulting from the metabolic activities of microorganisms.[2] This characteristic is particularly useful for detecting bacterial growth and differentiating bacteria based on their ability to ferment specific carbohydrates.[3] When bacteria metabolize carbohydrates, they often produce acidic byproducts, which lower the pH of the culture medium.[4] **Phenol red** exhibits a distinct color change in response to these pH shifts, transitioning from red at a neutral pH to yellow in an acidic environment.[3] This visual cue provides a rapid and straightforward method for assessing bacterial growth and metabolic pathways.[5]

## Principle of Operation

**Phenol red**, chemically known as phenolsulfonphthalein, functions as a weak acid. Its color transition is dependent on the hydrogen ion concentration (pH) of the surrounding medium.[1] In a typical **phenol red** broth with a starting pH of approximately 7.4, the indicator is red.[6] If the inoculated bacteria ferment the carbohydrate present in the broth, acidic waste products are generated, causing the pH to drop. When the pH falls below 6.8, the **phenol red** indicator turns yellow, signifying a positive test for carbohydrate fermentation.[3] Conversely, if the bacteria do not ferment the carbohydrate but instead utilize peptone in the medium, ammonia

is produced, raising the pH. An increase in pH above 8.2 will cause the **phenol red** to turn a bright pink or fuchsia color.[\[1\]](#)[\[3\]](#)

## Quantitative Data

The following tables summarize the key quantitative properties of **phenol red** and a typical composition of **Phenol Red Broth**.

Table 1: Properties of **Phenol Red**

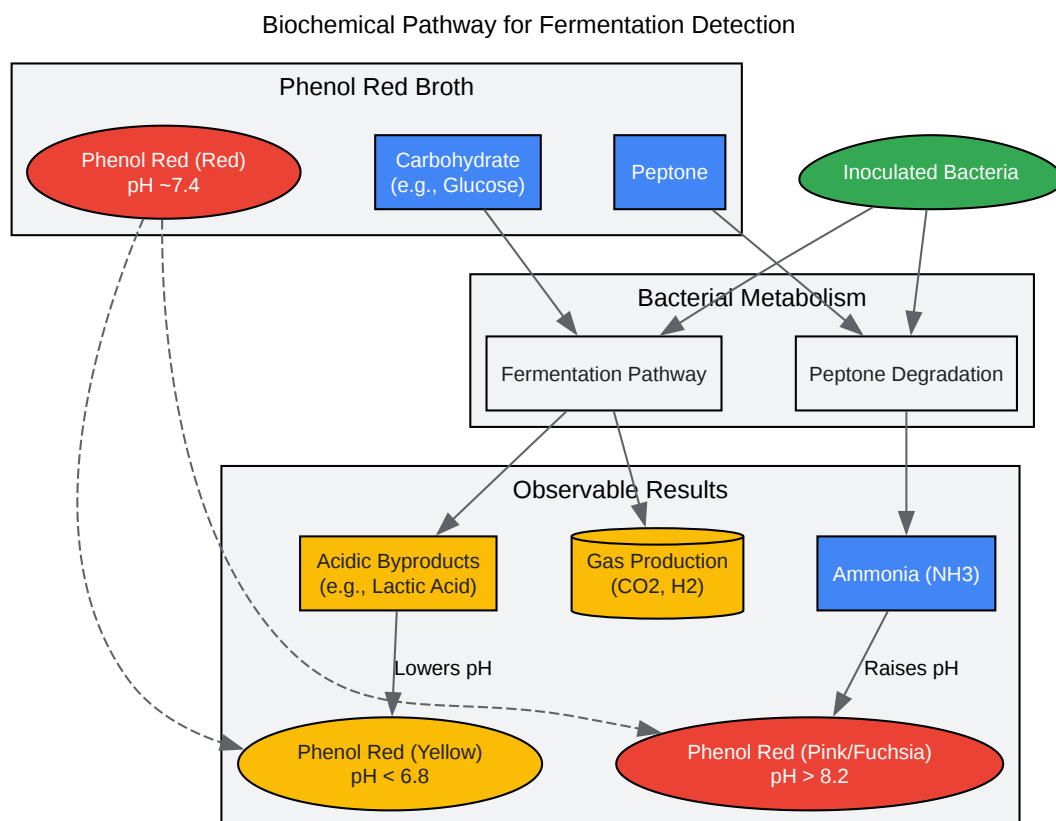
Property	Value	Reference
Chemical Formula	C <sub>19</sub> H <sub>14</sub> O <sub>5</sub> S	<a href="#">[1]</a>
Molar Mass	354.38 g·mol <sup>-1</sup>	<a href="#">[1]</a>
pH Range	6.8 (yellow) to 8.2 (red/pink)	<a href="#">[1]</a>
pKa	~8.00 at 20°C	<a href="#">[1]</a>
λ <sub>max</sub> (acidic form)	443 nm	<a href="#">[1]</a>
λ <sub>max</sub> (basic form)	570 nm	<a href="#">[1]</a>
Solubility in water	0.77 g/L	<a href="#">[1]</a>
Solubility in ethanol	2.9 g/L	<a href="#">[1]</a>

Table 2: Typical Composition of **Phenol Red Broth Base**

Component	Concentration (g/L)	Purpose	Reference
Casein Peptone	10.0	Provides essential nutrients (nitrogen, vitamins, minerals, amino acids)	<a href="#">[7]</a> <a href="#">[8]</a>
Sodium Chloride	5.0	Maintains osmotic equilibrium	<a href="#">[7]</a> <a href="#">[8]</a>
Phenol Red	0.018	pH indicator	<a href="#">[7]</a> <a href="#">[8]</a>
Specific Carbohydrate	5.0 - 10.0	Fermentable substrate	<a href="#">[7]</a>
Final pH	7.4 ± 0.2 at 25°C	Optimal for bacterial growth	<a href="#">[6]</a>

## Visualizations

Biochemical Pathway of Carbohydrate Fermentation Detection

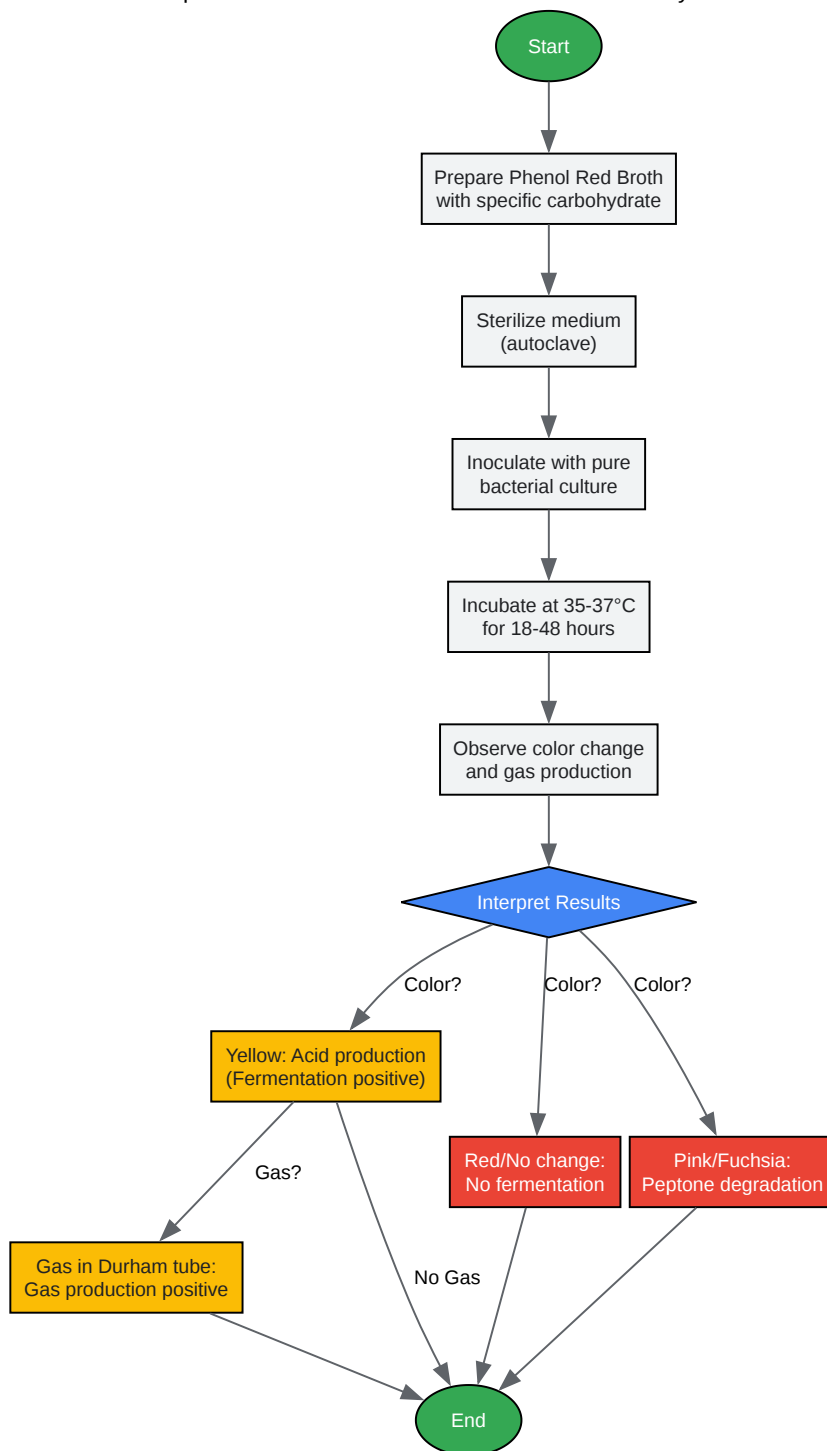


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Caption: Biochemical pathway of bacterial metabolism in **Phenol Red** Broth.

Experimental Workflow for **Phenol Red** Broth Assay

## Experimental Workflow for Phenol Red Broth Assay

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Caption: Step-by-step workflow for the **Phenol Red Broth** assay.

## Experimental Protocols

### Protocol 1: Preparation of Phenol Red Carbohydrate Broth

Materials:

- **Phenol Red** Broth Base
- Specific carbohydrate (e.g., glucose, lactose, sucrose)
- Distilled or deionized water
- Test tubes
- Durham tubes (optional, for gas detection)
- Autoclave
- Sterile filtration unit (optional)

Procedure:

- Reconstitute the Broth Base: Suspend 18 g of **Phenol Red** Broth Base powder in 1 liter of distilled or deionized water.[\[7\]](#)
- Add Carbohydrate: Add 5 to 10 grams of the desired carbohydrate to the broth base. Mix well until dissolved.[\[7\]](#)
- Dispense into Tubes: Dispense the medium into test tubes. If gas production is to be monitored, insert an inverted Durham tube into each test tube, ensuring no air bubbles are trapped inside.[\[4\]](#)
- Sterilization: Sterilize the prepared medium by autoclaving at 121°C for 15 minutes.[\[7\]](#)
  - Alternative for heat-labile carbohydrates: Sterilize the broth base by autoclaving. Prepare a concentrated solution of the carbohydrate, sterilize it by filtration, and aseptically add it to the cooled, sterile broth to the desired final concentration.[\[7\]](#)

- Quality Control: After sterilization, the prepared medium should be a clear, red-orange color.  
[7] Store at 2-8°C away from direct light.[6]

## Protocol 2: Phenol Red Fermentation Test

### Materials:

- Prepared **Phenol Red** Carbohydrate Broth tubes (with or without Durham tubes)
- Pure culture of the test microorganism (18-24 hour culture)
- Sterile inoculating loop or needle
- Incubator (35-37°C)
- Uninoculated control tube of the same medium

### Procedure:

- Inoculation: Using a sterile inoculating loop or needle, pick a well-isolated colony of the pure bacterial culture and inoculate the **Phenol Red** Broth.[9]
- Incubation: Incubate the inoculated tubes, along with an uninoculated control tube, at 35-37°C for 18-48 hours.[7] For some slow-growing organisms, incubation may need to be extended.[9] Ensure the caps are loosened to allow for gas exchange.[4]
- Observation: Examine the tubes for any color change and for the presence of gas in the Durham tube (if included).[6]

### Interpretation of Results:

- Acid Production (Positive Fermentation): A color change of the medium from red to yellow indicates a drop in pH due to the production of acid from carbohydrate fermentation.[3]
- Acid and Gas Production: A yellow color in the medium accompanied by a bubble of gas trapped in the Durham tube indicates both acid and gas production.[3]

- **No Fermentation (Negative):** The medium remains red, indicating that the organism did not ferment the specific carbohydrate.[3]
- **Peptone Degradation (Alkaline Reaction):** The medium turns a bright pink or fuchsia color, indicating an increase in pH due to the utilization of peptone and the production of ammonia. This is also a negative result for carbohydrate fermentation.[3]

## Applications in Drug Development

In the context of drug development, particularly in the screening for antimicrobial agents, **phenol red**-based assays can be adapted for high-throughput screening (HTS). Microplate-based assays using **phenol red** broth can be employed to assess the inhibitory effect of compounds on bacterial growth.[10][11][12] A lack of color change (remaining red) in the presence of a test compound would indicate the inhibition of bacterial metabolism and growth. This provides a colorimetric readout that is amenable to automated plate readers, facilitating the rapid screening of large compound libraries.[13]

## Limitations and Considerations

While the **phenol red** assay is a robust and widely used method, it is important to be aware of its limitations:

- **Reversion:** If the carbohydrate source is limited, some bacteria may initially ferment the carbohydrate (turning the medium yellow) and then begin to degrade peptone, producing ammonia and causing the medium to revert to a red or even pink color. Therefore, it is crucial to read the results within the recommended incubation period.
- **Non-specific Color Changes:** Some samples may be inherently acidic or alkaline, leading to a false positive or negative result immediately upon inoculation.[14]
- **Estrogenic Activity:** **Phenol red** has been shown to have weak estrogen-like activity, which can be a confounding factor in studies involving hormone-sensitive cells.[15] While less of a concern in routine bacterial identification, it is a critical consideration in cell culture-based assays.
- **Assay Interference:** The color of **phenol red** can interfere with certain colorimetric or spectrophotometric assays.[5]



For definitive identification, the results of the **phenol red** fermentation test should be considered in conjunction with other biochemical and molecular tests.[6]

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